An In-depth Technical Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CAS No. 21504-97-2)
An In-depth Technical Guide to 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea (CAS No. 21504-97-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide provides a comprehensive technical overview of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, a molecule of interest in the field of medicinal chemistry. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a synthesized resource that explains the "why" behind the "how." This document delves into the compound's synthesis, physicochemical properties, and potential applications, with a focus on providing actionable insights for laboratory professionals. Every piece of information is grounded in verifiable sources to ensure the highest level of scientific integrity.
Compound Identification and Core Properties
Chemical Identity:
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Systematic Name: 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea
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CAS Number: 21504-97-2[1]
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Molecular Formula: C₁₀H₁₁N₃S[1]
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Molecular Weight: 205.28 g/mol [1]
Structural Representation:
Caption: General synthesis pathway.
Mechanistic Rationale:
The synthesis proceeds via a nucleophilic substitution reaction. The amino group of m-toluidine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the N-Cyanoimido-S,S-dimethyl-dithiocarbonate. This is followed by the elimination of a methanethiol molecule, leading to the formation of the isothiourea product. The reaction is typically carried out in a polar solvent like ethanol and may be facilitated by gentle heating.
Detailed Experimental Protocol (Adapted from a General Procedure for Analogous Compounds):
This protocol is based on the synthesis of a similar compound, N-Cyano-S-methyl-N'-phenylisothiourea, and should be optimized for the synthesis of the title compound. [2] Materials:
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m-Toluidine
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N-Cyanoimido-S,S-dimethyl-dithiocarbonate
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Ethanol (anhydrous)
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Diethyl ether (anhydrous)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-Cyanoimido-S,S-dimethyl-dithiocarbonate (1.0 equivalent) in anhydrous ethanol.
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To this stirred solution, add a solution of m-toluidine (1.1 equivalents) in anhydrous ethanol dropwise at room temperature.
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After the addition is complete, heat the reaction mixture to 40-45°C and maintain this temperature for 4-5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to 0°C in an ice bath to induce precipitation of the product.
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Collect the precipitate by suction filtration and wash the solid sequentially with cold ethanol and cold diethyl ether to remove any unreacted starting materials and soluble impurities.
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Dry the product under vacuum to obtain 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea.
Self-Validation and Characterization:
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the C≡N stretch of the cyano group and N-H stretches.
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Melting Point Analysis: To assess the purity of the synthesized compound.
Potential Applications in Drug Development
While specific biological activity data for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is not extensively documented, the isothiourea scaffold is a recognized pharmacophore with a wide range of biological activities. This positions the title compound as a valuable candidate for screening in various drug discovery programs.
Isothiourea Derivatives as Enzyme Inhibitors:
The isothiourea moiety is known to interact with various enzymes, making it a promising scaffold for the design of enzyme inhibitors.
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Nitric Oxide Synthase (NOS) Inhibition: Several isothiourea derivatives have been identified as inhibitors of nitric oxide synthase, an enzyme implicated in various physiological and pathological processes, including inflammation and neurodegeneration. [3]The structural features of 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea make it a candidate for investigation as a potential NOS inhibitor.
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Other Potential Targets: The broader class of thiourea and isothiourea derivatives has shown inhibitory activity against a range of other enzymes, including:
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Indoleamine-2,3-dioxygenase (IDO): A target in cancer immunotherapy.
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Cholinesterases (AChE and BChE): Relevant in the treatment of Alzheimer's disease.
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Various kinases and proteases.
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Workflow for Biological Evaluation:
Caption: A typical workflow for the biological evaluation of a new chemical entity.
Safety and Handling
Given the lack of a specific Material Safety Data Sheet (MSDS) for 1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea, it is imperative to handle this compound with the caution afforded to all new chemical entities. The following guidelines are based on data for structurally related compounds and general laboratory safety principles.
General Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [4]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. [4]* Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [4]* Ingestion: Do not ingest. If accidental ingestion occurs, seek immediate medical attention. [4] Handling and Storage:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [4] First Aid Measures:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [4]* Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops. [4]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention. [4]* Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [4]
Conclusion
1-Cyano-2-methyl-3-(3-methylphenyl)isothiourea is a readily synthesizable compound with a chemical scaffold that suggests potential for a range of biological activities, particularly as an enzyme inhibitor. This guide provides a foundational understanding of its synthesis and outlines a path for its further investigation in a drug discovery context. As with any novel compound, rigorous experimental work is required to fully elucidate its properties and potential applications. It is our hope that this document will serve as a valuable resource for researchers embarking on the study of this and related molecules.
References
- Thermo Fisher Scientific.
- Cole-Parmer. Material Safety Data Sheet - 1-Cyano-3-methylisothiourea, sodium salt, 94+%.
- Fisher Scientific.
- Cayman Chemical.
- Sigma-Aldrich.
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PubChem. 1-Cyano-2-methylisothiourea | C3H5N3S | CID 85081. [Link]
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Yang, et al. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
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PubChem. 1-Cyano-3-methylthiourea | C3H5N3S | CID 2724125. [Link]
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MDPI. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]
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PubMed. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS. [Link]
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Bentham Science Publisher. Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles. [Link]
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BoroPharm Inc. N-CYANO-N,S-DIMETHYLISOTHIOUREA. [Link]
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PubMed. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
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PubMed Central. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
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ResearchGate. Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles | Request PDF. [Link]
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PubChem. Thiourea, cyano- | C2H3N3S | CID 4221546. [Link]
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ResearchGate. (PDF) Methyl 3-amino-2-cyanoacrylate. [Link]
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PubChem. 3-Cyano-2-methyl-3-phenyl-propionic acid methyl ester | C12H13NO2. [Link]
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PubChem. (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-(3-methyl-4-trifluoromethylsulfanyl-phenyl)-acrylamide. [Link]
Sources
- 1. GB2107306A - Isothiourea and isourea derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 2. N-CYANO-S-METHYL-N'PHENYLISOTHIOUREA synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and biological evaluation of 3-benzyl-1-methyl- and 1-methyl-3-phenyl-isothioureas as potential inhibitors of iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
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